N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, also known as N-propargyl-4-tetramethyl-dioxaborolane, is a chemical compound with a wide variety of applications in the scientific research field. Its chemical structure consists of a benzamide group attached to a propargyl group with a boron-containing dioxaborolane ring. N-propargyl-4-tetramethyl-dioxaborolane has been studied for its potential to act as a catalyst, as a reagent in organic synthesis, and as a ligand for metal complexes.
Scientific Research Applications
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Sensing Applications Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols allows for their use in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
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Synthesis of Vinylboronic Acids and Vinylboronates Vinylboronic acids and vinylboronates can be synthesized through various reactions, such as the Miyaura Borylation Reaction . These compounds have a wide range of applications in synthetic methodologies, natural products, and bioactive molecule synthesis .
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Production of Polymers, Detergents, and Pesticides Different boronates are used to produce polymers, detergents, pesticides, and more . They also serve as a catalyst for organic reactions .
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Pharmaceutical Applications Boronic acids and boronate esters are indispensable components in many compounds, including in a few drugs, such as the cancer therapies bortezomib (Velcade) and ixazomib (Ninlaro) .
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Controlled Release of Insulin Boronic acids have been employed in polymers for the controlled release of insulin .
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Electrophoresis of Glycated Molecules Boronic acids have been used for electrophoresis of glycated molecules .
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Self-Healing Polymers and Hydrogels Boronic/boronate esters, borax, and benzoxaborole have been used to create self-healing polymers and hydrogels . These materials can relieve external stress and restore their original mechanical properties after damage via dynamic covalent bonding in the polymeric structure or the reversible association of supramolecular motifs . This multi-responsiveness to stimuli as well as the self-healing, injectability, and biocompatibility of boronic ester-based polymers have led to several technological achievements with applicability in biomedical fields, including drug delivery, medical adhesion, bioimplants, and healthcare monitoring .
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Dynamic Cross-Links in Vitrimers Boronic acid esters and anhydrates have been used as dynamic cross-links in vitrimers . Vitrimers are a new class of polymers that merge properties of thermoplastics and thermosets. This is achieved by the incorporation of dynamic covalent bonds into the polymer structure, which provides high stability at the service temperature, but enables the processing at elevated temperatures .
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Catalyst for Organic Reactions Different boronates are used as a catalyst for organic reactions .
properties
IUPAC Name |
N-prop-2-ynyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-6-11-18-14(19)12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h1,7-10H,11H2,2-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIZNWTLHGQQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675334 | |
Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
1218790-49-8 | |
Record name | N-2-Propyn-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Prop-2-yn-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(prop-2-yn-1-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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